Cas no 877861-35-3 (2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid)
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2,7(1H)-Isoquinolinedicarboxylicacid, 3,4-dihydro-, 2-(phenylmethyl) ester
- 2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 2,6-BIS(CHLOROMETHYL)-1,4-DIMETHOXYBENZENE
- 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- CKB86135
- 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- A842367
- 2,7(1H)-Isoquinolinedicarboxylicacid,3,4-dihydro-,2-(phenylmethyl)ester
- AKOS015910057
- 877861-35-3
- DTXSID10659442
- FT-0646643
- EN300-121365
- SCHEMBL1793928
- 2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylicacid
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- MDL: MFCD08460903
- Inchi: 1S/C18H17NO4/c20-17(21)15-7-6-14-8-9-19(11-16(14)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21)
- InChI Key: LSBNDRUEEMBVHN-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC2C=C(C(=O)O)C=CC=2CC1)=O
Computed Properties
- Exact Mass: 311.11600
- Monoisotopic Mass: 311.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.7
Experimental Properties
- Density: 1.307
- Boiling Point: 513.8°C at 760 mmHg
- Flash Point: 264.5°C
- Refractive Index: 1.626
- PSA: 66.84000
- LogP: 3.01760
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143487-1g |
2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95% | 1g |
$1086 | 2021-08-05 | |
| Chemenu | CM143487-1g |
2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A189004164-5g |
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95% | 5g |
$3832.40 | 2023-08-31 | |
| Alichem | A189004164-10g |
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95% | 10g |
$5065.20 | 2023-08-31 | |
| Alichem | A189004164-25g |
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95% | 25g |
$7959.60 | 2023-08-31 | |
| eNovation Chemicals LLC | D152073-10g |
2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylicacid |
877861-35-3 | 95% | 10g |
$2690 | 2024-08-03 | |
| Enamine | EN300-121365-0.05g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 0.05g |
$833.0 | 2023-02-15 | ||
| Enamine | EN300-121365-0.1g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 0.1g |
$873.0 | 2023-02-15 | ||
| Enamine | EN300-121365-0.25g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 0.25g |
$911.0 | 2023-02-15 | ||
| Enamine | EN300-121365-0.5g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 0.5g |
$951.0 | 2023-02-15 |
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Suppliers
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Recent Advances in the Study of 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 877861-35-3)
The compound 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 877861-35-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the tetrahydroisoquinoline scaffold and the carboxylic acid functional group, make it a versatile building block for the development of novel pharmaceuticals. Researchers have successfully utilized this compound in the synthesis of protease inhibitors and other enzyme-targeting agents, demonstrating its broad utility in medicinal chemistry.
One of the most notable advancements involves the optimization of synthetic routes for 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. A recent publication in the Journal of Medicinal Chemistry reported an improved synthetic protocol that enhances yield and purity while reducing production costs. This development is particularly significant for large-scale pharmaceutical applications, where cost-effective and efficient synthesis is crucial.
In terms of biological activity, preliminary studies have shown that derivatives of 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid exhibit promising inhibitory effects against certain cancer cell lines. These findings suggest potential applications in oncology, although further in vivo studies are required to validate these effects and elucidate the underlying mechanisms. Additionally, the compound's ability to modulate specific enzymatic pathways has sparked interest in its use for treating neurodegenerative diseases.
Despite these promising developments, challenges remain in the clinical translation of 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid and its derivatives. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. However, the compound's unique structural and functional properties continue to make it a valuable subject of research in the quest for new therapeutic agents.
In conclusion, 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 877861-35-3) represents a promising candidate for further investigation in drug discovery. Its versatility as a synthetic intermediate and its potential biological activities underscore its importance in the field of chemical biology and medicinal chemistry. Future research should focus on optimizing its pharmacological properties and exploring its therapeutic potential in greater detail.
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